

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride structure elucidation

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Compound of Interest

Compound Name:	5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride
Cat. No.:	B1591179

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An In-Depth Technical Guide to the Structure Elucidation of **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of modern chemical research and drug development. Every subsequent investigation, from reaction kinetics to biological activity, relies on the accuracy of the initial structural assignment. This guide provides a comprehensive, multi-technique framework for the structure elucidation of **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride**, a substituted aromatic sulfonyl chloride of interest as a versatile building block in organic synthesis. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices, demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography provides a self-validating system for absolute structure confirmation.

Introduction: The Imperative of Structural Integrity

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride ($C_8H_8Cl_2O_3S$) is a polysubstituted aromatic compound featuring a reactive sulfonyl chloride moiety. Such compounds are pivotal intermediates in the synthesis of sulfonamides, a class of molecules with broad therapeutic

applications. The precise arrangement of the chloro, methoxy, and methyl substituents on the benzene ring, in addition to the sulfonyl chloride group, dictates the molecule's reactivity, stereochemistry, and, ultimately, the properties of its derivatives. Any ambiguity in this arrangement can lead to significant downstream consequences, including failed syntheses, incorrect biological data, and wasted resources.

This guide presents an integrated analytical workflow designed to eliminate such ambiguity. We will explore how each analytical technique provides a unique piece of the structural puzzle and how, in concert, they build an unassailable case for the final, confirmed structure.

Core Compound Characteristics

Property	Value	Source
CAS Number	889939-48-4	[1] [2] [3]
Molecular Formula	C ₈ H ₈ Cl ₂ O ₃ S	[1] [2] [3]
Molecular Weight	255.12 g/mol	[2] [3]
Melting Point	123-133 °C	[2] [4]
Appearance	White crystalline solid	[4]

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C_MeO [label="CH3", pos="-1, 3.5!"];
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C_Me [label="CH3", pos="1.5, -3!"];
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// Benzene ring bonds
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C2 -- C3 [label=""];
C3 -- C4 [label=""];
C4 -- C5 [label=""];
C5 -- C6 [label=""];
C6 -- C1 [label=""];
```

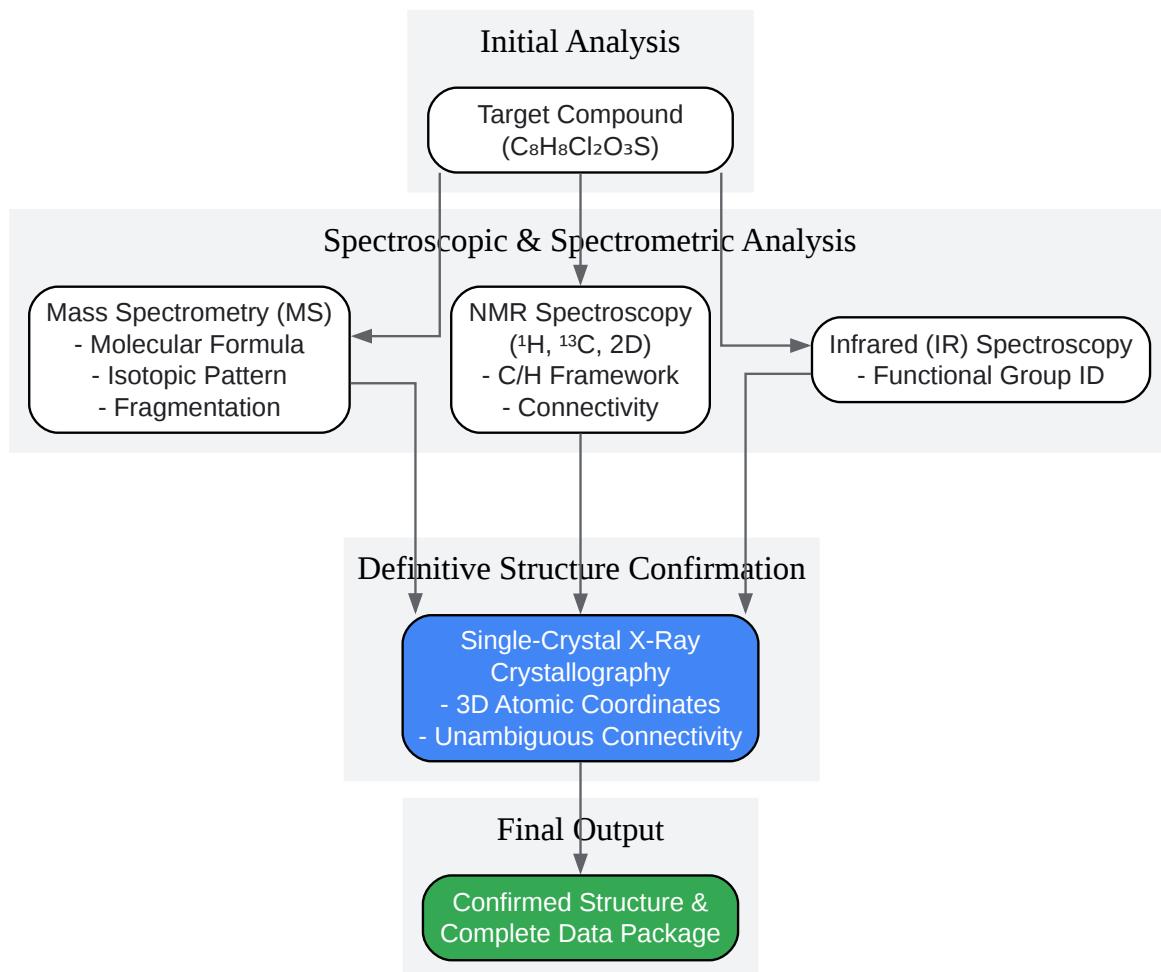
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// Substituent bonds
C1 -- O_C1 [label=""];
O_C1 -- C_Me0 [label=""];
C2 -- Cl_C2 [label=""];
C4 -- C_Me [label=""];
C5 -- S [label=""];
S -- O1_S [label="=O"];
S -- O2_S [label="=O"];
S -- Cl_S [label=""];
C3 -- H3 [label=""];
C6 -- H6 [label=""];
}

}
```

Caption: 2D Structure of **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride**.

The Analytical Workflow: A Strategy of Synergy

The structure elucidation of an organic molecule is not a linear process but an iterative cycle of hypothesis and verification. We employ a suite of orthogonal techniques, where the strengths of one method compensate for the limitations of another. This ensures that the final structure is not merely plausible but rigorously proven.



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Caption: Integrated workflow for rigorous structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Experience: We begin with Mass Spectrometry because it provides the two most fundamental pieces of information: the molecular weight and the elemental formula. This is the essential first step that defines the atomic "parts list" we need to assemble. For halogenated compounds, MS offers an immediate and powerful validation through isotopic patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to distinguish the target compound from other potential isomers or impurities by providing a mass measurement with high precision. The calculated exact mass for $C_8H_8^{35}Cl_2O_3S$ is 253.9598. An experimentally determined mass within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for this specific elemental composition.

Isotopic Pattern Analysis: The Chlorine Signature

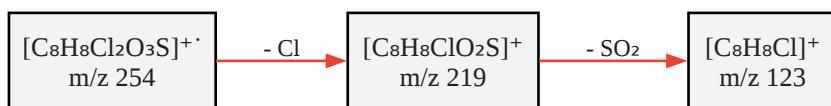
A key validation step for this molecule is the analysis of its isotopic signature. Chlorine exists naturally as two major isotopes: ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%). A molecule containing two chlorine atoms will exhibit a characteristic cluster of peaks:

- M: The molecular ion containing two ^{35}Cl atoms.
- M+2: An intense peak (approx. 66% of M) from molecules with one ^{35}Cl and one ^{37}Cl .
- M+4: A smaller peak (approx. 11% of M) from molecules with two ^{37}Cl atoms.

Observing this ~100:66:11 ratio in the mass spectrum is a definitive indicator of a dichloro-substituted compound.

Fragmentation Analysis (Tandem MS/MS)

By inducing fragmentation, we can deconstruct the molecule and gain insights into its connectivity.^{[5][6][7]} The sulfonyl chloride moiety is often labile, leading to characteristic neutral losses.



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Caption: A plausible fragmentation pathway for the target molecule.

Experimental Protocol: ESI-QTOF Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent (e.g., acetonitrile/water 50:50 with 0.1% formic acid).
- Infusion: Infuse the sample directly into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.
- MS1 Scan: Acquire a full scan mass spectrum in positive ion mode over a range of m/z 50-500 to identify the molecular ion cluster.
- MS/MS Scan: Perform a product ion scan by selecting the monoisotopic molecular ion (m/z 254) as the precursor and applying collision-induced dissociation (CID) energy to generate fragment ions.
- Data Analysis: Determine the exact mass from the MS1 scan and analyze the fragmentation pattern from the MS/MS scan.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.^[8] While it doesn't reveal the overall molecular framework, it acts as a crucial quality check. For this specific molecule, the sulfonyl chloride group has exceptionally strong and characteristic absorption bands that are difficult to miss.

Key Diagnostic Peaks

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
1385-1370	S=O Asymmetric Stretch	Sulfonyl Chloride	Strong, Confirmatory
1190-1175	S=O Symmetric Stretch	Sulfonyl Chloride	Strong, Confirmatory
3100-3000	C-H Aromatic Stretch	Benzene Ring	Present
2980-2850	C-H Aliphatic Stretch	-CH ₃ , -OCH ₃	Present
1600-1450	C=C Aromatic Stretch	Benzene Ring	Present
1250-1200	C-O Aryl Ether Stretch	Methoxy Group	Present

The presence of two distinct, very strong peaks in the 1370-1385 cm⁻¹ and 1175-1190 cm⁻¹ regions is a classic signature of the -SO₂- group, providing trustworthy evidence for the sulfonyl chloride moiety.^[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- Instrument Background: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the crystalline solid directly onto the ATR crystal.
- Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.
- Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
- Data Processing: Perform baseline correction and peak picking on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Framework

Expertise & Experience: NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution.^{[10][11]} It provides detailed information about the chemical environment of each proton and carbon atom, and crucially, how they are connected. For **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride**, NMR will definitively establish the substitution pattern on the aromatic ring.

¹H NMR Analysis

The proton NMR spectrum will map out all the hydrogen atoms. Based on the proposed structure, we expect four distinct signals:

Predicted Shift (ppm)	Multiplicity	Integration	Assignment	Rationale
~7.8	Singlet	1H	Ar-H (pos. 6)	Deshielded by adjacent electron-withdrawing - SO ₂ Cl group.
~7.0	Singlet	1H	Ar-H (pos. 3)	Shielded relative to the other aromatic proton.
~4.0	Singlet	3H	-OCH ₃	Typical chemical shift for a methoxy group on an aromatic ring.
~2.4	Singlet	3H	Ar-CH ₃	Typical chemical shift for a methyl group on an aromatic ring.

The observation of two singlets in the aromatic region, each integrating to one proton, is the key piece of evidence. It proves that the two aromatic protons have no adjacent proton neighbors, which is only possible with the proposed 1,2,4,5-tetrasubstitution pattern.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. We expect to see 8 distinct signals, confirming the number of carbons determined by MS.

- Aromatic Carbons: 6 signals between ~110-160 ppm. The carbons directly attached to oxygen and the sulfonyl group (C2 and C5) will be the most downfield.
- Methoxy Carbon: 1 signal around 55-60 ppm.
- Methyl Carbon: 1 signal around 15-20 ppm.

2D NMR for Unambiguous Connectivity

While 1D NMR provides a strong hypothesis, 2D NMR experiments provide the definitive proof of connectivity.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon it is directly attached to. This will definitively link the proton shifts to their corresponding carbon signals (e.g., ~7.8 ppm proton to its carbon, ~4.0 ppm protons to the methoxy carbon, etc.).
- HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for confirming the substitution pattern. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:
 - The methoxy protons (~4.0 ppm) will show a correlation to the aromatic carbon at position 2.
 - The methyl protons (~2.4 ppm) will show correlations to the aromatic carbons at positions 3, 4, and 5.
 - The aromatic proton at position 6 (~7.8 ppm) will show correlations to carbons at positions 2, 4, and the carbon attached to the sulfonyl group (C5).

These long-range correlations act as a network of cross-validating connections, leaving no doubt about the placement of each substituent.

Experimental Protocol: NMR Sample Preparation and Analysis

- Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- ^1H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher spectrometer.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum.
- 2D NMR Acquisition: Perform standard HSQC and HMBC experiments.
- Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Fourier transform, phase correct, and baseline correct the data.
- Structural Assignment: Integrate ^1H signals and assign all ^1H and ^{13}C peaks based on chemical shifts, multiplicities, and 2D correlations.

X-ray Crystallography: The Gold Standard

Expertise & Experience: While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography is the ultimate arbiter.[\[12\]](#)[\[13\]](#) It provides a three-dimensional map of electron density in the solid state, from which the precise coordinates of every atom can be determined.[\[14\]](#)[\[15\]](#)[\[16\]](#) This technique moves beyond connectivity to provide definitive data on bond lengths, bond angles, and torsional angles.

A successful crystal structure determination for **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride** would provide an unambiguous, visual confirmation of the atomic connectivity hypothesized by the spectroscopic methods, serving as the final, authoritative piece of evidence.

Experimental Workflow: Single-Crystal X-ray Diffraction

- Crystal Growth: Grow a single crystal of suitable size and quality, typically through slow evaporation of a saturated solution in an appropriate solvent system. This is often the most challenging step.[\[12\]](#)
- Data Collection: Mount a suitable crystal on a diffractometer and cool it under a stream of nitrogen gas. Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.
- Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to yield the final, highly accurate atomic coordinates.
- Validation: The final refined structure is validated using established crystallographic metrics.

Conclusion: A Unified and Irrefutable Structural Proof

The structure elucidation of **5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride** is achieved not by a single experiment, but by the logical and synergistic integration of multiple analytical techniques.

- Mass Spectrometry established the molecular formula ($C_8H_8Cl_2O_3S$) and confirmed the presence of two chlorine atoms.
- Infrared Spectroscopy provided rapid, confirmatory evidence for the key sulfonyl chloride functional group.
- NMR Spectroscopy, through a combination of 1D and 2D experiments, mapped the complete carbon-hydrogen framework and definitively established the 1,2,4,5-tetrasubstitution pattern on the aromatic ring.
- X-ray Crystallography, as the gold standard, offers the potential for absolute, three-dimensional structural verification.

This multi-faceted approach provides a self-validating system where the results of each technique corroborate the others, culminating in an unambiguous and trustworthy structural

assignment. This level of analytical rigor is indispensable for advancing chemical synthesis and drug discovery programs.

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